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Introduction
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic organic compound featuring a

thiazole ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl

group at the 5-position. The presence of the trifluoromethyl group, a common bioisostere in

medicinal chemistry, suggests that this molecule may possess unique physicochemical and

biological properties of interest in drug discovery and materials science. The trifluoromethyl

group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This

guide provides a comprehensive overview of the known physical and chemical properties, a

plausible synthetic route, and the potential biological significance of this compound based on

current scientific literature.

Physicochemical Properties
Detailed experimental data for the physical and chemical properties of (2-
(Trifluoromethyl)thiazol-5-yl)methanol are not extensively available in peer-reviewed
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literature. The following tables summarize its basic identifiers and predicted properties based

on computational models.

Table 1: Compound Identifiers

Identifier Value

CAS Number 131748-97-5[1][2]

Molecular Formula C5H4F3NOS

Molecular Weight 183.15 g/mol

SMILES OCC1=CN=C(S1)C(F)(F)F

InChI Key Not readily available

Table 2: Predicted Physicochemical Data

Property Predicted Value Notes

Melting Point Data not available

Likely a solid at room

temperature based on

analogous compounds.

Boiling Point Data not available

pKa (acidic) Data not available
The hydroxyl proton is weakly

acidic.

pKa (basic) Data not available
The thiazole nitrogen is weakly

basic.

LogP Data not available
The trifluoromethyl group

increases lipophilicity.

Solubility Data not available

Likely soluble in polar organic

solvents like methanol,

ethanol, and DMSO.

Storage 2-8°C
Recommended for maintaining

chemical stability.
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Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (2-(Trifluoromethyl)thiazol-5-
yl)methanol is not widely published. However, a plausible synthetic route can be inferred from

established methods for the synthesis of substituted thiazoles, particularly the Hantzsch

thiazole synthesis, followed by reduction of a carboxylic acid or ester. A proposed synthetic

workflow is outlined below.

Proposed Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol

Ethyl 3,3,3-trifluoro-2-oxopropanoate

Hantzsch Thiazole Synthesis

Thioacetamide

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

Cyclocondensation

Reduction

e.g., LiAlH4, THF

(2-(Trifluoromethyl)thiazol-5-yl)methanol

Click to download full resolution via product page

Caption: A proposed two-step synthetic workflow for (2-(Trifluoromethyl)thiazol-5-
yl)methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/product/b181452?utm_src=pdf-body-img
https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/product/b181452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This step is a variation of the Hantzsch thiazole synthesis.

To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in a suitable solvent such

as ethanol or dioxane, add thioacetamide (1 equivalent).

The reaction mixture is heated to reflux and stirred for several hours, with the reaction

progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is then dissolved in an organic solvent like ethyl acetate and washed with a

saturated sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to yield ethyl 2-

(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol

This step involves the reduction of the ester to a primary alcohol.

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a

solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous

tetrahydrofuran (THF) is prepared.

The solution is cooled to 0°C in an ice bath.

A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), is added

portion-wise with careful temperature control.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred until TLC indicates the complete consumption of the starting material.
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The reaction is quenched by the sequential and careful addition of water, followed by a 15%

sodium hydroxide solution, and then more water.

The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated under reduced pressure.

The crude (2-(Trifluoromethyl)thiazol-5-yl)methanol can be further purified by column

chromatography if necessary.

Chemical Reactivity
The chemical reactivity of (2-(Trifluoromethyl)thiazol-5-yl)methanol is governed by the

interplay of the electron-withdrawing trifluoromethyl group, the electron-rich thiazole ring, and

the reactive hydroxymethyl group.

Thiazole Ring: The trifluoromethyl group at the C2 position is strongly electron-withdrawing,

which deactivates the ring towards electrophilic substitution and makes the C2 proton less

acidic compared to unsubstituted thiazoles. Nucleophilic aromatic substitution may be

possible under forcing conditions.

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as

oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group

(e.g., a halide or tosylate) for subsequent nucleophilic substitution.
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General Reactivity of (2-(Trifluoromethyl)thiazol-5-yl)methanol

Reactions of the Hydroxymethyl Group Reactivity of the Thiazole Ring

(2-(Trifluoromethyl)thiazol-5-yl)methanol

Oxidation (e.g., PCC, DMP) Esterification (RCOOH, acid catalyst)

2-(Trifluoromethyl)thiazole-5-carbaldehyde Corresponding Ester

Thiazole Ring

Electrophilic Substitution (deactivated) Nucleophilic Substitution (possible at C2)

Click to download full resolution via product page

Caption: A diagram illustrating the potential chemical reactivity of the molecule.

Potential Biological Activity and Applications
While there is no specific biological activity reported for (2-(Trifluoromethyl)thiazol-5-
yl)methanol, the thiazole and trifluoromethyl moieties are present in numerous bioactive

compounds.

Anticancer: Many thiazole derivatives have been investigated for their anticancer properties.

For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have

been synthesized and evaluated for their anticancer activity.[3]

Antimicrobial and Antifungal: Thiazole derivatives are known to exhibit a broad range of

antimicrobial and antifungal activities.[4]

Agrochemicals: Thiazoles are also found in some fungicides and insecticides.[4]
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Drug Development Intermediate: Given its functional groups, this compound can serve as a

valuable building block for the synthesis of more complex molecules in drug discovery

programs. The trifluoromethyl group can improve the pharmacological profile of lead

compounds.

Researchers investigating new therapeutic agents, particularly in the areas of oncology and

infectious diseases, may find (2-(Trifluoromethyl)thiazol-5-yl)methanol to be a valuable

starting point or scaffold for chemical library synthesis. The introduction of this moiety into

known bioactive molecules could lead to the development of novel drug candidates with

improved efficacy and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

